molecular formula C15H11ClO5 B191244 Fisetinidin chloride CAS No. 2948-76-7

Fisetinidin chloride

Cat. No. B191244
CAS RN: 2948-76-7
M. Wt: 306.7 g/mol
InChI Key: GLSBVYMMIPVYDC-UHFFFAOYSA-N
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Description

Fisetinidin chloride is a substance used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of Fisetinidin chloride is C15H11ClO5 . Its structure includes a 1:1 ratio of sodium and chloride ions . The InChI string is InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13 (19)15 (20-14 (8)7-10)9-2-4-11 (17)12 (18)6-9;/h1-7H, (H3-,16,17,18,19);1H .


Physical And Chemical Properties Analysis

Fisetinidin chloride has a molecular weight of 306.70 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . It has one rotatable bond .

Scientific Research Applications

  • Antibacterial Properties : Fisetinidin chloride has been synthesized and studied for its potential antibacterial effects, a property not yet fully explored in numerous bioflavonoids (Gábor & Eperjessy, 1966).

  • Neuroprotective and Anti-inflammatory Effects : Fisetin, a bioactive flavonoid, has shown promise in reducing hyperammonemia-induced oxidative stress and improving circadian locomotor deficits in rats. It also exhibits anti-inflammatory, cytoprotective, neuroprotective, and neurotrophic properties (Subramanian et al., 2015).

  • Chronotherapeutic Potential : Research indicates that Fisetin has a chronotherapeutic effect on hyperammonemic rats, suggesting a temporal variation in its effectiveness related to the body's circadian rhythms (Subramanian et al., 2014).

  • Anticancer Properties : Fisetin has demonstrated the ability to induce apoptosis in human cervical cancer HeLa cells through the ERK1/2-mediated activation of caspase-8/caspase-3-dependent pathways (Ying et al., 2012).

  • Anti-Cancer and Anti-Inflammatory Potential in Lung Cancer : Fisetin inhibits metastasis in human lung adenocarcinoma A549 cells by affecting ERK1/2 phosphorylation and downregulating matrix metalloproteinase-2 and urokinase-type plasminogen activator (Liao et al., 2009).

  • Potential in Treating Aging-Induced Neurodegeneration : Fisetin, as a caloric restriction mimetic, has shown potential in protecting against aging-induced oxidative stress and neurodegeneration in rat brains (Singh et al., 2018).

  • Renoprotective Effects : Fisetin has been found to have a renoprotective effect against cisplatin-induced nephrotoxicity in rats, suggesting potential in chemotherapy side-effect mitigation (Sahu et al., 2014).

  • Photophysical Behavior and Bioimaging Applications : Fisetin demonstrates specific photophysical behavior in different media, suggesting potential applications in bioimaging and as a fluorescent molecular probe (Mohapatra & Mishra, 2011).

Safety And Hazards

When handling Fisetinidin chloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSBVYMMIPVYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583696
Record name Fisetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fisetinidin chloride

CAS RN

2948-76-7
Record name Fisetinidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2948-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fisetinidin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fisetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fisetinidin chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2RUJ9T8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
A León, R Robinson - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
THE object of the work described in this communication was to make a more careful comparison of the colour reactions of fisetinidin and luteolinidin (Pratt and Robinson, J., 1925, 127, …
Number of citations: 6 pubs.rsc.org
DD Pratt, R Robinson - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… Fisetinidin chloride crystallised in short, glistening, reddish-brown, prismatic needles with a … Fisetinidin chloride reduces Fehling's solution in the cold and gives a bluishviolet precipitate …
Number of citations: 14 pubs.rsc.org
HGC King, T White - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… Individual results were as follows : cyanidin chloride (at 525 mp), 48.2% anthocyanidin in crude product, 40.5% overall yield; fisetinidin chloride (at 510 mp), 23.0% anthocyanidin in …
Number of citations: 15 pubs.rsc.org
DG Roux - Nature, 1957 - nature.com
… Similarly, the heartwood of the black wattle tree (Acacia mollissima) contains a monomeric leuco-anthocyan(id)in which yields fisetinidin chloride on treatment with hydrochloric acid 16• …
Number of citations: 57 www.nature.com
M Gabor, E Eperjessy - Nature, 1966 - nature.com
… the possible antibacterial effect of fisetin, dihydrofisetin and fisetinidin chloride. Fisetin and dihydrofisetin are commercial products, but we have synthesized fisetinidin chloride. …
Number of citations: 28 www.nature.com
DG Roux, E Paulus - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… The substance gave fisetinidin chloride when heated with 3N-HCI-propan 2-ol (1:4, v/v) … The product (21mg.) gave fisetinidin chloride with the 3N-HCIpropan-2-ol (1:4, v/v) solution, and …
Number of citations: 68 www.ncbi.nlm.nih.gov
WC Austin, W Courtney, JC Danilewicz, DH Morgan… - Nature, 1966 - nature.com
… the possible antibacterial effect of fisetin, dihydrofisetin and fisetinidin chloride. Fisetin and dihydrofisetin are commercial products, but we have synthesized fisetinidin chloride. …
Number of citations: 105 www.nature.com
HH Keppler - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… Catalytic reduction of this type of compound should favour formation of the cis-glycol.s Further, both the natural and the synthetic Zezccoanthocyanidin gave fisetinidin chloride on …
Number of citations: 40 pubs.rsc.org
SE Drewes, DG Roux, HM Saayman… - Chemical …, 1966 - pubs.rsc.org
… with propan-2-01: 3~-HCl under pressure (for anthocyanidins) and with ethanol: N-HC~(for catechins) gave, amongst other unidentified degradation products, fisetinidin chloride and (+)-…
Number of citations: 7 pubs.rsc.org
E Kleihauer, E Brauchle, G Brandt - Nature, 1966 - nature.com
… fisetinidin chloride. Fisetin and dihydrofisetin are commercial products, but we have synthesized fisetinidin chloride. … Our investigations show that fisetin and fisetinidin chloride can be …
Number of citations: 14 www.nature.com

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